[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate
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Overview
Description
AHR-15010 is a novel anti-arthritic agent.
Scientific Research Applications
1. Synthesis and Stability in Medicinal Chemistry
"[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate" and related compounds play a crucial role in medicinal chemistry. Reuillon et al. (2012) discussed the importance of sulfamates in drug development, particularly noting their role in protecting groups during multi-step synthesis. Sulfamates like the one are synthesized using microwave heating and are stable to various chemical conditions, making them suitable for complex drug synthesis processes (Reuillon et al., 2012).
2. Anticancer Properties
Sulfamates, including “[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate”, have been identified as potent anticancer agents. For example, Leese et al. (2005) reported that certain estrogen-3-O-sulfamates, which are closely related to the compound , exhibit significant antiproliferative activity against various cancer cell lines, highlighting their potential as multitargeted anticancer agents (Leese et al., 2005).
3. Inhibition of Carbonic Anhydrase Enzymes
Congiu et al. (2015) conducted research on sulfamates as inhibitors of carbonic anhydrase enzymes, which are targets in cancer treatment. Their findings suggest that compounds like “[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate” could inhibit various isoforms of carbonic anhydrase, an approach with therapeutic potential in cancer treatment (Congiu et al., 2015).
4. Imaging and Diagnostic Applications
Wang et al. (2011) explored the use of sulfamate derivatives in imaging, specifically in positron-emission-tomography (PET) for breast cancer. They synthesized a carbon-11-labeled sulfamate derivative, indicating the potential of such compounds in medical imaging and diagnosis of diseases like cancer (Wang et al., 2011).
5. Applications in Antiviral and Antibiotic Development
Winum et al. (2004) discussed the broader applications of sulfamates in pharmacology, including their role in developing antiviral agents and antibiotics. This research suggests the potential of “[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate” in these domains as well (Winum et al., 2004).
properties
CAS RN |
132031-90-4 |
---|---|
Product Name |
[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate |
Molecular Formula |
C10H16N2O8S2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
[1-(2-methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate |
InChI |
InChI=1S/C10H16N2O8S2/c1-17-9-4-2-3-5-10(9)18-6-8(20-22(12,15)16)7-19-21(11,13)14/h2-5,8H,6-7H2,1H3,(H2,11,13,14)(H2,12,15,16) |
InChI Key |
LIGRNRZDEPMJQR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(COS(=O)(=O)N)OS(=O)(=O)N |
Canonical SMILES |
COC1=CC=CC=C1OCC(COS(=O)(=O)N)OS(=O)(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-(2-methoxyphenoxy)-1,2-propanediol bis(sulfamate ester) AHR 15010 AHR-15010 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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